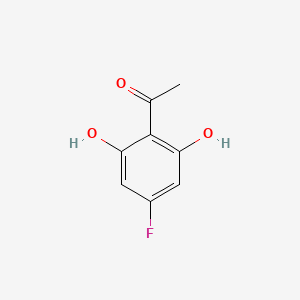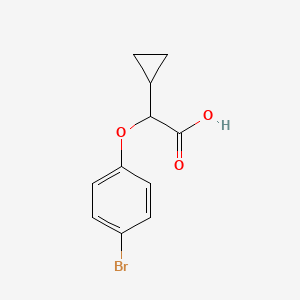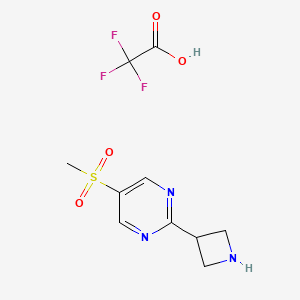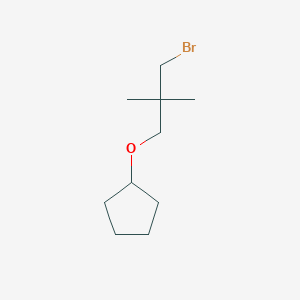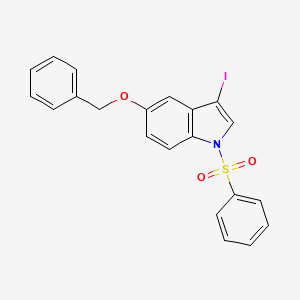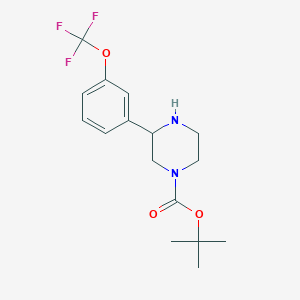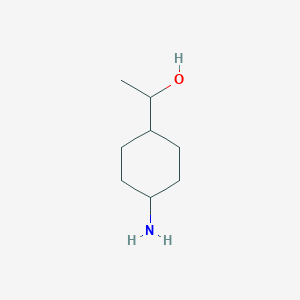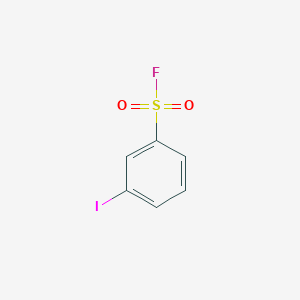
Methyl 2-amino-4-methylenehexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-methylenehexanoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of hexanoic acid, featuring an amino group at the second carbon and a methylene group at the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-methylenehexanoate typically involves the reaction of 2-aminohexanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the use of protecting groups to selectively react the amino and carboxyl groups, followed by deprotection to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-methylenehexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds under inert atmosphere conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted hexanoates depending on the nucleophile used.
科学的研究の応用
Methyl 2-amino-4-methylenehexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-amino-4-methylenehexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-amino-4-methylpentanoate: Similar structure but lacks the methylene group.
Methyl 2-amino-4,4,4-trifluorobutanoate: Contains fluorine atoms, making it more lipophilic and potentially more bioactive.
Methyl 2-amino-3-methylbutanoate: Different positioning of the methyl group, affecting its reactivity and biological activity.
Uniqueness
Methyl 2-amino-4-methylenehexanoate is unique due to the presence of both an amino and a methylene group, which allows for diverse chemical reactivity and potential biological activities. Its structure provides a versatile scaffold for the development of new compounds with tailored properties.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
methyl 2-amino-4-methylidenehexanoate |
InChI |
InChI=1S/C8H15NO2/c1-4-6(2)5-7(9)8(10)11-3/h7H,2,4-5,9H2,1,3H3 |
InChIキー |
OAECSXNQUNHOGD-UHFFFAOYSA-N |
正規SMILES |
CCC(=C)CC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


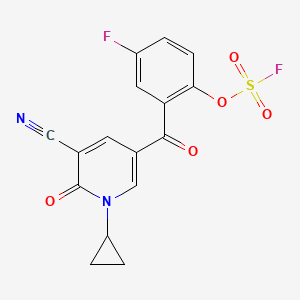
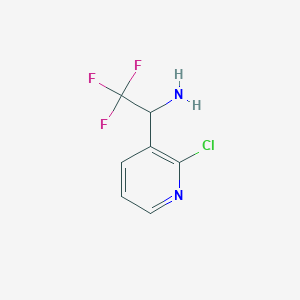

![1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)
